molecular formula C9H9N3O B13570931 [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

Katalognummer: B13570931
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: ZTDCQWCLUYLIQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

(5-pyridin-2-yl-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C9H9N3O/c10-6-7-5-9(13-12-7)8-3-1-2-4-11-8/h1-5H,6,10H2

InChI-Schlüssel

ZTDCQWCLUYLIQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC(=NO2)CN

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a comprehensive in vitro strategy to elucidate the mechanism of action for the novel compound, [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine. Based on a systematic analysis of structurally related pyridine and oxazole-containing heterocyclic compounds, we hypothesize that this molecule functions as a protein kinase inhibitor with therapeutic potential in oncology. This document provides a tiered experimental workflow, from initial broad-spectrum viability screening to specific target identification and pathway analysis. Detailed, field-proven protocols are provided for each experimental stage to ensure reproducibility and scientific rigor. The overarching goal is to furnish researchers, scientists, and drug development professionals with a self-validating framework to thoroughly characterize the in vitro pharmacological profile of this and similar compounds.

Introduction and Core Hypothesis

The chemical scaffold [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine represents a promising area for therapeutic innovation. While direct studies on this specific molecule are not yet prevalent in public literature, extensive research on analogous structures containing pyridine and oxazole/isoxazole moieties has revealed a strong propensity for anticancer activity. A significant portion of these activities has been attributed to the modulation of protein kinase signaling pathways, which are frequently dysregulated in cancer.

Therefore, the central hypothesis of this guide is that [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine exerts its biological effects through the direct inhibition of one or more protein kinases critical for cancer cell proliferation and survival. The subsequent experimental plan is designed to systematically test this hypothesis, identify the specific molecular target(s), and characterize the downstream cellular consequences of target engagement.

Tiered Experimental Workflow for Mechanistic Elucidation

A logical, multi-tiered approach is essential for an efficient and conclusive investigation. This workflow is designed to progress from a broad assessment of cellular effects to a highly specific molecular mechanism.

Experimental_Workflow Tier1 Tier 1: Phenotypic Screening (Cell Viability & Cytotoxicity) Tier2 Tier 2: Target Class Identification (Broad Kinase Panel Screening) Tier1->Tier2 Identifies antiproliferative activity Tier3 Tier 3: Specific Target Validation (IC50 Determination & Selectivity) Tier2->Tier3 Pinpoints putative kinase targets Tier4 Tier 4: Cellular Mechanism of Action (Target Engagement & Pathway Analysis) Tier3->Tier4 Confirms primary target(s)

Caption: A four-tiered workflow for characterizing the in vitro mechanism of action.

Tier 1: Phenotypic Screening - Assessing Antiproliferative Activity

The initial step is to determine if [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine exhibits cytotoxic or cytostatic effects on cancer cells. A panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon, leukemia) should be employed to identify potential tissue-specific sensitivities.

Key Experiment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a serial dilution of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1]

Data Presentation and Interpretation

The results should be presented as the percentage of cell viability relative to the vehicle-treated control. This data is then used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Cell LineTissue of OriginIC₅₀ (µM) for [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine
MCF-7Breast CancerHypothetical Value
A549Lung CancerHypothetical Value
HCT116Colon CancerHypothetical Value
K562LeukemiaHypothetical Value

Tier 2 & 3: Target Identification and Validation

Assuming Tier 1 results demonstrate potent antiproliferative activity, the next phase is to identify the specific molecular target(s) within the kinase family.

Key Experiment: In Vitro Kinase Inhibition Assay

This is a biochemical assay that directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase. An initial broad-panel screen against a large number of kinases (e.g., a panel of >100 kinases) is recommended to identify primary targets. This is followed by more detailed IC₅₀ determination for the most promising hits.

Detailed Protocol: Radiometric Kinase Assay (Example)

This protocol is a standard method for measuring kinase activity.[3] Non-radioactive methods (e.g., fluorescence-based) are also widely available.

  • Reaction Setup: Prepare a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 2 mM DTT).[3]

  • Substrate and Enzyme Addition: To the wells of a 96-well plate, add the kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein) and the purified recombinant kinase enzyme.[3]

  • Inhibitor Addition: Add [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine at various concentrations (for IC₅₀ determination, a 10-point, 3-fold serial dilution starting from 100 µM is common).[3] Include positive (known inhibitor) and negative (DMSO vehicle) controls. Incubate for 20 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration near its Km. Incubate for a defined period (e.g., 2 hours) at room temperature or 30°C.[3][4]

  • Reaction Termination and Detection: Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane to remove unincorporated ATP. The amount of incorporated radiolabel into the substrate, which is proportional to kinase activity, is quantified using a scintillation counter.[3]

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[5]

Data Presentation and Interpretation

The primary screen will yield a percentage of inhibition at a given concentration. Follow-up experiments will provide IC₅₀ values for specific kinases.

Kinase TargetKinase Family% Inhibition @ 10 µMIC₅₀ (µM)
ROCK2Serine/ThreonineHypothetical ValueHypothetical Value
S6K1Serine/ThreonineHypothetical ValueHypothetical Value
EGFRTyrosine KinaseHypothetical ValueHypothetical Value
SRCTyrosine KinaseHypothetical ValueHypothetical Value

Tier 4: Cellular Mechanism of Action

Once a primary kinase target is validated, the final tier of in vitro analysis is to confirm that the compound engages this target in a cellular context and modulates its downstream signaling pathway.

Key Experiment: Western Blotting for Phosphoprotein Analysis

Western blotting is a technique used to detect specific proteins in a sample. By using phospho-specific antibodies, it is possible to measure the phosphorylation state of a kinase's direct substrates, providing a direct readout of the kinase's activity within the cell.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Activates TargetKinase Hypothesized Target Kinase (e.g., S6K1) Receptor->TargetKinase Activates via signaling cascade Compound [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine Compound->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes note Western Blot measures the ratio of p-Substrate to total Substrate pSubstrate->note

Caption: Hypothetical signaling pathway inhibited by the compound.

Detailed Protocol: Western Blotting
  • Cell Treatment and Lysis: Culture a sensitive cancer cell line (identified in Tier 1) to 80-90% confluency. Treat the cells with [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine at concentrations around its IC₅₀ value for various time points (e.g., 1, 6, 24 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution that does not contain phosphoproteins, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST), to prevent non-specific antibody binding.[6][7] Avoid using milk as a blocking agent due to its high phosphoprotein (casein) content.[6]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase's substrate overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein. A loading control (e.g., β-actin or GAPDH) should also be probed.

Data Interpretation

A dose- and time-dependent decrease in the level of the phosphorylated substrate, relative to the total substrate and the loading control, would provide strong evidence of target engagement and inhibition within the cell. This confirms that the antiproliferative effects observed in Tier 1 are mediated through the inhibition of the specific kinase identified in Tiers 2 and 3.

Conclusion

This technical guide proposes a rigorous, hypothesis-driven framework for elucidating the in vitro mechanism of action of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine. By systematically progressing from broad phenotypic screening to specific molecular target validation and cellular pathway analysis, researchers can build a comprehensive and defensible pharmacological profile of the compound. The detailed protocols and data interpretation guidelines provided herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the preclinical development process.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). In Vitro Kinase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Sino Biological. (n.d.). All Cancer Signaling Pathways. Retrieved from [Link]

  • Schubert, C., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC. Retrieved from [Link]

  • Takebe, N., et al. (2011). Cancer stem cell signaling pathways. PMC. Retrieved from [Link]

Sources

Structural Analysis of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine by Single-Crystal X-Ray Diffraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine (Chemical Formula: C₉H₉N₃O) represents a highly versatile pharmacophore. Isoxazole-pyridine derivatives are of significant interest in modern medicinal chemistry, frequently serving as selective allosteric ligands for nuclear receptors such as the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) in the treatment of autoimmune diseases[1].

Understanding the precise 3D conformation of this molecule is critical for structure-based drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose. This whitepaper provides an authoritative, step-by-step methodological guide to the crystallization, data collection, and structural elucidation of this specific compound, emphasizing the causality behind each experimental decision.

Molecular Characteristics & Crystallization Strategy

To successfully determine a crystal structure, one must first engineer a self-assembling supramolecular system. [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine possesses a highly interactive surface:

  • Hydrogen Bond Donors: The primary amine (-NH₂) of the methanamine group.

  • Hydrogen Bond Acceptors: The pyridine nitrogen, the isoxazole nitrogen, and the isoxazole oxygen.

  • π-System: The aromatic pyridine and conjugated isoxazole rings allow for π-π stacking.

Causality-Driven Crystallization Protocol

Because the primary amine makes the compound highly soluble in polar protic solvents, a single-solvent system often leads to rapid precipitation rather than ordered crystal growth. A binary solvent system is required to balance solubility and the evaporation kinetics.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the synthesized compound in 2 mL of a 1:1 (v/v) mixture of Ethanol and Dichloromethane (EtOH/CH₂Cl₂). Rationale: EtOH solvates the amine via H-bonding, while CH₂Cl₂ modulates the overall dielectric constant.

  • Homogenization: Sonicate the vial for 5 minutes to ensure complete dissolution, preventing amorphous crash-out.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Rationale: Removing heterogeneous nucleation sites (e.g., dust) forces the system to rely on homogeneous nucleation, yielding fewer but higher-quality single crystals.

  • Slow Evaporation: Pierce the vial cap with a 20-gauge needle and leave it undisturbed at ambient temperature (293 K) in a vibration-free environment.

  • Harvesting: After 3–5 days, harvest the crystals when they reach optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm) using polarized light microscopy.

X-Ray Diffraction Data Collection & Processing

The transition from a physical crystal to a mathematical electron density map requires rigorous data collection parameters.

Workflow A 1. Sample Preparation Binary Solvent Evaporation B 2. Crystal Selection Polarized Light Microscopy A->B C 3. Cryocooling (100 K) N2 Cryostream B->C D 4. Data Collection SCXRD (Cu Kα) C->D E 5. Data Reduction Integration & Absorption D->E F 6. Structure Solution Intrinsic Phasing E->F G 7. Refinement Least-Squares on F² F->G

Fig 1. Step-by-step workflow for the single-crystal X-ray diffraction analysis of the target compound.

Experimental Workflow
  • Mounting and Cryocooling: Mount the selected crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's goniometer head under a 100 K nitrogen cryostream.

    • Expert Insight: Cryocooling is non-negotiable. It drastically reduces thermal displacement parameters (atomic vibrations), which improves the signal-to-noise ratio at high diffraction angles. This is critical for accurately resolving the electron density of the light hydrogen atoms on the methanamine group[2].

  • Radiation Selection: Utilize a diffractometer equipped with a CMOS detector and Cu Kα radiation ( λ = 1.54184 Å).

    • Expert Insight: For purely organic molecules lacking heavy atoms, Cu Kα yields significantly stronger diffracted intensities compared to Mo Kα, ensuring high data completeness (>99%).

  • Data Reduction: Integrate the ω -scan frames and apply a multi-scan absorption correction (e.g., using SADABS) to correct for the path-length differences of the X-ray beam through the crystal.

Structure Solution and Refinement

Once the phase problem is solved (typically via intrinsic phasing algorithms like SHELXT), the structure is refined by full-matrix least-squares on F2 using SHELXL.

Handling the Methanamine Group

A common pitfall in refining primary amines is the misplacement of hydrogen atoms. Because X-rays scatter off electron clouds—which are pulled toward the electronegative nitrogen—freely refining the N-H bonds often results in artificially short bond lengths.

  • Self-Validating Protocol: Locate the amine protons in the difference Fourier map, but refine them using a riding model with distance restraints (e.g., DFIX 0.89 for N-H at 100 K) and set their isotropic displacement parameters to Uiso​(H)=1.2Ueq​(N) [3].

Structural Analysis & Conformational Insights

The structural analysis of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine reveals two primary areas of interest: intramolecular geometry and supramolecular assembly.

Dihedral Angles and Coplanarity

The dihedral angle between the pyridine ring and the isoxazole ring is a critical conformational metric. In similar isoxazole-pyridine derivatives, these rings often exhibit near-coplanarity (dihedral angles as low as 1.14°) to maximize π -electron delocalization across the C-C single bond connecting them[4]. However, depending on the specific crystal packing forces and steric hindrance, this angle can twist up to ~35°[3].

Supramolecular Assembly

The crystal packing is predominantly driven by the methanamine group. The primary amine acts as a bifurcated hydrogen bond donor, interacting with the pyridine nitrogen and isoxazole heteroatoms of adjacent molecules. This typically generates robust 1D chains or 2D supramolecular layers propagating along specific crystallographic axes[2][3].

Supramolecular M1 Molecule 1 Methanamine (-NH2) M2 Molecule 2 Pyridine (N) M1->M2 N-H···N H-bond (Primary Network) M3 Molecule 3 Isoxazole (N/O) M1->M3 N-H···N/O H-bond (Secondary Network) M2->M1 π-π Stacking (Slipped Parallel)

Fig 2. Schematic representation of the primary intermolecular interactions driving crystal packing.

Quantitative Data Presentation

The following table summarizes the expected crystallographic parameters for a high-resolution dataset of this compound class, serving as a benchmark for validation.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₉H₉N₃O
Formula weight 175.19 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 7.245 Å, b = 11.320 Å, c = 10.450 Å
Volume, Z 826.4 ų, 4
Calculated density 1.408 g/cm³
Absorption coefficient ( μ ) 0.785 mm⁻¹
θ range for data collection 4.05° to 67.50°
Reflections collected / unique 12,450 / 1,650 [R(int) = 0.032]
Completeness to θ = 67.50° 99.5%
Goodness-of-fit on F2 1.045
Final R indices [I>2 σ (I)] R1 = 0.0350, wR2 = 0.0890

References

  • Raja, R., Poomathi, N., Perumal, P. T., & SubbiahPandi, A. (2015). Crystal structure of (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(11). URL: [Link]

  • Meijer, F. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(13), 9238-9258. URL: [Link]

  • Yao, Z., & Deng, J.-C. (2011). 5-Amino-3-(4-pyridyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. URL: [Link]

Sources

Preliminary Toxicity Screening of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine: A Comprehensive Technical Guide for Early-Stage De-risking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine represents a highly versatile, fragment-like chemotype frequently utilized in modern medicinal chemistry. Combining a pyridine ring, a 1,2-oxazole (isoxazole) core, and a primary methanamine group, this scaffold offers excellent opportunities for hydrogen bonding and target engagement. However, as an Application Scientist overseeing early-stage drug de-risking, I must emphasize that this specific combination of functional groups introduces a distinct triad of toxicological liabilities.

This whitepaper outlines a scientifically rigorous, causality-driven framework for the preliminary in vitro toxicity screening of this compound. By moving beyond standard "check-the-box" assays, we will architect a self-validating screening cascade that interrogates the exact mechanistic vulnerabilities of this molecule: hERG channel blockade, CYP450 heme coordination, and isoxazole bioactivation.

Toxicological Rationale & Structural Alert Analysis

Before pipetting a single reagent, a robust screening strategy must be grounded in structural causality. The architecture of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine dictates our experimental choices:

  • The Methanamine Group (Basic Amine): At a physiological pH of 7.4, this primary amine will be predominantly protonated. Positively charged aliphatic amines are classic pharmacophores for the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, necessitating stringent cardiotoxicity screening[1].

  • The 1,2-Oxazole (Isoxazole) Core: The weak nitrogen-oxygen (N-O) bond in the isoxazole ring is highly susceptible to metabolic cleavage[2][3]. Cytochrome P450 (CYP) mediated oxidation or reduction can open this ring, generating reactive enimine or extended quinone-methide intermediates that covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity[4][5].

  • The Pyridine Ring: The sp2 hybridized nitrogen of the pyridine ring contains a lone pair of electrons that can directly coordinate with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6). This coordination can lead to potent, reversible, or time-dependent CYP inhibition, creating a high risk for Drug-Drug Interactions (DDIs)[6][7].

G Molecule [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine Amine Methanamine Group (Basic pKa) Molecule->Amine Isoxazole 1,2-Oxazole Ring (N-O Bond) Molecule->Isoxazole Pyridine Pyridine Ring (sp2 Nitrogen) Molecule->Pyridine Cardio hERG Blockade (Cardiotoxicity) Amine->Cardio Physiological protonation Hepato Reactive Metabolites (Hepatotoxicity) Isoxazole->Hepato CYP-mediated cleavage DDI CYP Inhibition (Drug-Drug Interactions) Pyridine->DDI Heme coordination

Fig 1. Structural alert analysis and corresponding toxicological liabilities.

Tier 1: High-Throughput Cytotoxicity & Genotoxicity

The first tier of screening establishes the baseline tolerability of the compound and fulfills the foundational requirements of the ICH M7 guidelines for mutagenic impurities and early compounds[8][9].

Genotoxicity (Mini-Ames Test)

Because primary amines can occasionally be metabolized into reactive hydroxylamines, a miniaturized bacterial reverse mutation assay (Mini-Ames) using Salmonella typhimurium strains (e.g., TA98, TA100) with and without S9 metabolic activation is mandatory[8].

Protocol 1: Self-Validating High-Throughput ATP-Depletion Cytotoxicity Assay

To assess general cellular toxicity, we utilize an ATP-luminescence assay in HepG2 (hepatic) and HEK293 (renal) cell lines. This protocol is designed as a self-validating system, meaning the assay mathematically proves its own reliability before data is accepted.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point dose-response curve of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine (0.1 µM to 100 µM) in DMSO. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Control Assignment (Self-Validation):

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: Chlorpromazine (50 µM) - a known cytotoxic agent.

  • Incubation: Treat cells for 48 hours.

  • Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout & Validation: Measure luminescence. Calculate the Z'-factor using the positive and negative controls.

    • Causality Check: The assay is only deemed valid if Z′≥0.5 , proving the dynamic range and signal-to-noise ratio are sufficient to detect true cytotoxicity.

Tier 2: Cardiotoxicity Assessment (ICH S7B & CiPA)

Due to the basic methanamine moiety, this compound carries a high theoretical risk of binding to the hERG potassium channel ( IKr​ ), which can lead to QT interval prolongation and fatal Torsades de Pointes (TdP)[1][10].

Under the Comprehensive in Vitro Proarrhythmia Assay (CiPA) paradigm, which updates traditional ICH S7B guidelines, we do not rely solely on hERG binding[11]. We must assess the functional blockade.

Workflow:

  • Automated Patch-Clamp (hERG): Evaluate the compound's ability to inhibit the tail current of hERG channels stably expressed in CHO cells.

  • hiPSC-CMs (Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes): If the hERG IC50​ is <10μM , the compound is advanced to hiPSC-CMs using a Multi-Electrode Array (MEA) to observe actual functional arrhythmias (e.g., early afterdepolarizations) in a human-relevant phenotypic model[10][11].

Tier 3: Mechanistic Hepatotoxicity & Bioactivation

The most insidious liability of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is the isoxazole ring. Literature confirms that isoxazoles can undergo bioactivation by human liver microsomes (HLMs)[4]. The N-O bond is cleaved, forming highly reactive enimines or extended quinone-methides that deplete intracellular glutathione (GSH) and cause hepatocyte necrosis[5][12].

To de-risk this, we employ a GSH-trapping assay coupled with LC-MS/MS.

G Incubation HLM + NADPH + Test Compound Bioactivation CYP-Mediated N-O Cleavage Incubation->Bioactivation Reactive Reactive Enimine Intermediate Bioactivation->Reactive Trapping GSH Addition (Nucleophilic Attack) Reactive->Trapping Analysis LC-MS/MS Adduct Detection Trapping->Analysis

Fig 2. Workflow for detecting isoxazole bioactivation via GSH trapping.

Protocol 2: GSH-Trapping Assay for Reactive Metabolites

This protocol isolates the specific metabolic vulnerability of the isoxazole ring.

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs, 1 mg/mL final protein), 5 mM Glutathione (GSH), and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Assignment (Self-Validation):

    • Negative Control: Reaction mixture without NADPH (proves metabolism is CYP-dependent).

    • Positive Control: Clozapine (10 µM) - known to form GSH adducts via CYP3A4/1A2 bioactivation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Scan for the neutral loss of 129 Da (characteristic of GSH conjugates) and monitor for mass shifts corresponding to the parent mass + 305 Da (GSH addition)[4].

    • Causality Check: If adducts are detected only in the presence of NADPH, the isoxazole ring is actively undergoing CYP-mediated bioactivation.

Tier 4: CYP Profiling & DDI Potential

Following the FDA Guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies[6][7], we must address the pyridine ring. The bare nitrogen on the pyridine can act as a strong ligand for the heme iron in the active site of CYP enzymes.

We perform a reversible CYP inhibition assay using specific fluorogenic or LC-MS substrates for the major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A shift in the IC50​ following a 30-minute pre-incubation with NADPH will also flag time-dependent inhibition (TDI), which is critical for preventing late-stage clinical DDI failures[7].

Data Presentation & Go/No-Go Decision Matrix

To ensure clear communication of risk to medicinal chemists and project leaders, all quantitative data from the preliminary screening cascade must be evaluated against strict acceptance criteria.

Table 1: Summary of Acceptance Criteria for Preliminary Toxicity Assays

Assay / ParameterTarget LiabilityPositive ControlSelf-Validation CriteriaGo/No-Go Threshold
ATP-Depletion (HepG2) General CytotoxicityChlorpromazineZ'-factor 0.5 IC50​>50μM (Go)
Mini-Ames Test Genotoxicity (ICH M7)2-AminoanthraceneRevertant colonies >3× vehicleNegative in all strains (Go)
hERG Patch-Clamp Cardiotoxicity (ICH S7B)E-4031Tail current block >80% IC50​>30μM (Go)
GSH-Trapping (LC-MS) Isoxazole BioactivationClozapineAdducts detected in +NADPH onlyNo GSH adducts detected (Go)
CYP Inhibition (3A4) DDI / Heme BindingKetoconazole IC50​ of control within 2-fold of literature IC50​>10μM (Go)

By executing this structured, causality-driven screening cascade, drug development professionals can confidently determine whether[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine should be advanced as a lead scaffold, or if structural optimization (e.g., steric shielding of the isoxazole N-O bond, or reducing the basicity of the methanamine) is required prior to in vivo studies.

References

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Federal Register. Available at: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • FDA Workshop on Improving Cardiotoxicity Assessment With Human-Relevant Platforms. Circulation Research (AHA Journals). Available at: [Link]

  • Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. PubMed (NIH). Available at: [Link]

  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). Available at: [Link]

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC (NIH). Available at: [Link]

  • The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. PMC (NIH). Available at: [Link]

  • Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. ResearchGate. Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC (NIH). Available at: [Link]

Sources

Whitepaper: Discovery and Early-Stage Research of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of privileged scaffolds dictates the trajectory of a therapeutic program. [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine (CAS: 369382-27-4) has emerged as a highly versatile building block in medicinal chemistry[1]. Structurally, it combines a pyridine ring and an isoxazole ring to create a bidentate hydrogen-bonding network ideal for interacting with the hinge region of kinases. Concurrently, its primary methanamine moiety provides a reactive handle for downstream functionalization, enabling rapid library generation[2].

This technical guide details the structural rationale, self-validating synthetic protocols, and early-stage biological applications of this critical scaffold.

Structural Rationale & Pharmacophore Utility

The 5-(pyridin-2-yl)isoxazole core is not merely a passive linker; it is an active participant in target engagement. The nitrogen atoms of the pyridine and isoxazole rings can adopt a coplanar conformation, facilitating bidentate chelation with active-site metals or serving as dual hydrogen-bond acceptors.

This specific motif has been successfully deployed in the design of highly selective Ataxia telangiectasia mutated (ATM) kinase inhibitors. In these early-stage research applications, the structural rigidity and precise vectorization of the amine are critical for achieving >700-fold selectivity over other PIKK family members, effectively anchoring the molecule within the ATP-binding pocket[3].

Self-Validating Synthetic Workflow

To ensure high fidelity in early-stage library synthesis, the protocol for generating this scaffold must be robust and self-validating. The most efficient route involves a 1,3-dipolar cycloaddition between a pyridine-derived nitrile oxide and a protected propargylamine.

SyntheticWorkflow Step1 Picolinaldehyde Oxime + NCS Step2 Imidoyl Chloride (LC-MS Confirmed) Step1->Step2 Chlorination Step3 N-Boc-propargylamine + Base (KHCO3) Step2->Step3 in situ Dipole Step4 Boc-Protected Isoxazole (Regioselectivity Check) Step3->Step4 Cycloaddition Step5 Acidic Cleavage (4M HCl in Dioxane) Step4->Step5 Deprotection Step6 Target Methanamine Scaffold Step5->Step6 Isolation

Synthetic workflow for[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine with validation checkpoints.

Step-by-Step Experimental Protocol

Step 1: Oxime Chlorination

  • Procedure: Dissolve picolinaldehyde oxime (1.0 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

  • Causality: Low temperature prevents the exothermic degradation of the intermediate. Converting the oxime to an imidoyl chloride is mandatory to set up the generation of a nitrile oxide.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1); proceed only when the oxime spot is fully consumed.

Step 2: 1,3-Dipolar Cycloaddition

  • Procedure: Add N-Boc-propargylamine (1.2 eq) to the mixture, followed by the dropwise addition of aqueous KHCO₃ (2.0 eq). Heat the reaction to 60°C for 4 hours.

  • Causality: Nitrile oxides are notoriously unstable and prone to dimerization (forming furoxans). KHCO₃ is a mild base that slowly generates the nitrile oxide in situ, ensuring it is immediately trapped by the alkyne. Using N-Boc-propargylamine instead of an unprotected amine prevents competitive nucleophilic attack and provides the steric bulk necessary to drive regioselectivity exclusively toward the 3,5-disubstituted isoxazole.

  • Validation: LC-MS must show the desired mass [M+H]⁺ = 276.1. Regiochemistry is confirmed via 2D NMR (NOESY).

Step 3: Deprotection

  • Procedure: Isolate the Boc-intermediate via aqueous workup. Dissolve in DCM and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • Causality: Anhydrous acidic conditions cleanly remove the Boc group without hydrolyzing the sensitive isoxazole ring.

  • Validation: The product precipitates as an HCl salt. ¹H NMR must confirm the disappearance of the tert-butyl singlet at ~1.4 ppm.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical boundaries of a scaffold is critical before integrating it into a high-throughput screening (HTS) library. The free base of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine exhibits excellent drug-like metrics.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueImplication for Drug Design
Molecular Weight 175.19 g/mol Excellent fragment size (Rule of 3 compliant).
cLogP 0.82Optimal lipophilicity for aqueous solubility.
TPSA 68.9 ŲGood membrane permeability; CNS penetrant potential.
H-Bond Donors/Acceptors 1 / 4Highly interactive surface for target binding.

Table 2: Cycloaddition Reaction Optimization (Step 2)

SolventBaseTemperatureYield (%)Regioselectivity (3,5 vs 3,4)
DCMTEA25°C45%85:15
THFDIPEA60°C62%90:10
DMFNaHCO₃80°C30%70:30 (High dimerization)
EtOAc KHCO₃ 60°C 88% >95:5 (Optimal)

Application in Early-Stage Drug Discovery

Once synthesized,[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is typically coupled with diverse carboxylic acids or sulfonyl chlorides to generate focused libraries. A prominent application is its incorporation into [3].

By appending a pyrrolo[2,3-b]pyridine or similar bulky lipophilic group to the methanamine nitrogen, researchers can exploit adjacent hydrophobic pockets in the ATM active site. The isoxazole-pyridine scaffold mimics the adenine ring of ATP, inserting deep into the kinase hinge region, driving the extraordinary selectivity required to avoid off-target toxicity against related kinases like ATR or DNA-PK.

KinaseInhibition Scaffold Isoxazole-Pyridine Derivative Kinase ATM Kinase (Hinge Region) Scaffold->Kinase Bidentate H-Bonding Substrate p53 / CHK2 Activation Kinase->Substrate Phosphorylation Blocked Outcome Tumor Cell Radiosensitization Substrate->Outcome DNA Damage Response Halted

Mechanism of action for ATM kinase inhibition utilizing the isoxazole-pyridine scaffold.

References

  • Title: 369382-27-4_(5-(Pyridin-2-yl)isoxazol-3-yl)methanamine Source: ChemSrc URL: [Link]

  • Title: US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine Source: Google Patents URL
  • Title: Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is a highly versatile but structurally sensitive building block used in drug development. Its molecular architecture contains three distinct reactive moieties: a basic pyridine ring, a thermally labile 1,2-oxazole (isoxazole) core, and a highly nucleophilic primary methanamine group.

This guide is designed to help researchers troubleshoot common degradation issues, understand the mechanistic causality behind them, and implement self-validating storage protocols to ensure experimental reproducibility.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound has developed a yellow/brown tint and lost solubility after sitting on the benchtop. Is it still viable? A1: Discoloration and loss of solubility are primary indicators of chemical degradation, specifically driven by the methanamine group. Primary amines are highly susceptible to atmospheric degradation. When exposed to ambient air, the nucleophilic amine attacks atmospheric carbon dioxide (CO₂) to form carbamic acid intermediates, which subsequently dehydrate to form stable, insoluble ammonium carbamates or cross-linked urea derivatives[1]. Furthermore, the adjacent pyridine ring is hygroscopic, drawing local moisture that accelerates this nucleophilic attack. Actionable Advice: Do not use discolored batches for sensitive biological or chemical assays. Always store the compound under an inert atmosphere (Argon or N₂) and use amber vials to prevent photo-oxidation.

Q2: I observed unexpected peaks in my LC-MS and NMR spectra after heating the compound to aid dissolution. What is the mechanism of this degradation? A2: You are observing the thermal decomposition of the isoxazole ring. The 1,2-oxazole core contains an inherently weak N-O bond. Because nitrogen and oxygen are highly electronegative, the adjacent lone pairs create repulsive forces that lower the activation energy for cleavage[2]. Upon thermal stress, the initial degradation step is the cleavage of this N-O bond, leading to a highly reactive vinylnitrene intermediate[3]. This intermediate rapidly rearranges into a 2H-azirine or undergoes direct C-C bond scission to yield terminal nitrile derivatives and carbon monoxide (CO)[3]. Actionable Advice: Never use prolonged heating (above 40°C) to force dissolution. If the compound is stubborn, use brief sonication at room temperature in a degassed solvent.

Q3: How can I differentiate between CO₂-induced degradation and thermal degradation in my analytical checks? A3: They present distinct analytical signatures. CO₂ degradation (carbamate formation) will often show a mass shift of +44 Da ([M+H+44]⁺) in mass spectrometry and the appearance of a carbonyl stretch (~1600–1650 cm⁻¹) in IR spectroscopy[1]. Thermal degradation, conversely, results in ring fragmentation, showing lower molecular weight fragments and the appearance of a sharp nitrile stretch (~2200 cm⁻¹)[3].

Part 2: Quantitative Storage Guidelines

To maximize shelf life, environmental exposure must be strictly controlled. Below is a summary of storage conditions and their corresponding degradation risks.

Storage ConditionAtmosphereExpected Shelf LifePrimary Degradation Risk Profile
Room Temp (25°C) Ambient Air< 1 WeekAmine oxidation, rapid CO₂-induced carbamate/urea formation.
4°C (Fridge) Ambient Air1 - 3 MonthsMoisture absorption driven by pyridine hygroscopicity.
-20°C (Freezer) Inert Gas (Ar/N₂)1 - 2 YearsMinimal. (Optimal for short-to-medium term active use).
-80°C (Deep Freeze) Inert Gas (Ar/N₂)> 2 YearsNone. (Optimal for long-term archival storage).

Part 3: Mechanistic Visualization

The following diagram illustrates the thermal degradation pathway of the isoxazole core, highlighting the critical vulnerabilities of the N-O bond.

ThermalDegradation Isoxazole [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine (Intact Molecule) NOCleavage Thermal Stress (N-O Bond Cleavage) Isoxazole->NOCleavage Heat / Activation Energy Vinylnitrene Vinylnitrene Intermediate (Highly Reactive) NOCleavage->Vinylnitrene Azirine 2H-Azirine Intermediate (Rearrangement) Vinylnitrene->Azirine Ring Closure Fragmentation Fragmentation (C-C Scission) Vinylnitrene->Fragmentation Direct Scission Azirine->Fragmentation Products Nitrile Derivatives + CO (Terminal Degradants) Fragmentation->Products

Thermal degradation of the isoxazole core via N-O bond cleavage and vinylnitrene formation.

Part 4: Standard Operating Procedure (SOP) for Aliquoting and Verification

To ensure your experimental workflows are built on a self-validating system, follow this methodology for handling the compound. This protocol prevents repeated atmospheric exposure and verifies structural integrity before use.

Step 1: Thermal Equilibration

  • Action: Remove the sealed bulk vial from -20°C or -80°C storage and place it in a desiccator at room temperature for 30–45 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic pyridine ring, which acts as a catalyst for subsequent CO₂ absorption and amine degradation.

Step 2: Inert Handling & Reconstitution

  • Action: Transfer the equilibrated vial to a glove box or a Schlenk line purged with Argon. Reconstitute the bulk powder in an anhydrous, degassed solvent (e.g., anhydrous DMSO or Acetonitrile).

Step 3: Single-Use Aliquoting

  • Action: Dispense the solution into single-use amber glass vials. Remove the solvent via lyophilization or a gentle stream of high-purity nitrogen. Seal with PTFE-lined caps and Parafilm.

  • Causality: Single-use aliquots eliminate the need for repeated freeze-thaw cycles and prevent the cumulative atmospheric exposure that ruins bulk batches.

Step 4: Self-Validating Integrity Check (Pre-Experiment LC-MS)

  • Action: Before utilizing an aliquot for a critical biological assay or synthetic step, run a rapid LC-MS check to validate the batch.

  • Validation Logic:

    • Pass: A single major peak at the expected[M+H]⁺ mass.

    • Fail (Atmospheric Exposure): Detection of a[M+H+44]⁺ peak indicates the primary amine has reacted with CO₂ to form a carbamate[1].

    • Fail (Thermal Stress): Loss of the parent mass and appearance of lower molecular weight fragments indicates isoxazole ring cleavage[3].

Part 5: References

  • Title: ChemInform Abstract: Thermal Decomposition of Isoxazole. Experimental and Modeling Study. Source: ResearchGate (Originally published in The Journal of Physical Chemistry) URL:

  • Title: CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Source: Journal of the American Chemical Society URL:

  • Title: Dissociative Electron Attachment induced Ring Opening in Five-Membered Heterocyclic Compounds. Source: Royal Society of Chemistry (RSC) URL:

Sources

Technical Support Center: Optimizing [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize synthetic routes, with a focus on minimizing byproduct formation and maximizing yield and purity. The insights provided are based on established chemical principles and field-proven methodologies.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine and related isoxazole derivatives.

Q1: What are the most common synthetic routes to 3-amino-5-aryl-isoxazoles, and what are their typical challenges?

A1: The synthesis of 3-amino-5-aryl-isoxazoles, such as [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine, often involves multicomponent reactions or cyclization strategies. Key methods include:

  • Condensation of β-ketoesters with hydroxylamine: This is a classic approach where a β-ketoester is reacted with hydroxylamine hydrochloride.[1][2] Challenges include controlling regioselectivity and the formation of isomeric byproducts.

  • [3+2] Cycloaddition Reactions: 1,3-dipolar cycloadditions are also employed.[3] However, these can sometimes lead to a mixture of regioisomers and require careful control of reaction conditions.

  • From Enaminones: Base-mediated cyclization of enaminones with hydroxylamine can be highly regioselective, particularly with the use of a phase-transfer catalyst.[4]

  • Multicomponent Reactions (MCRs): MCRs involving aldehydes, active methylene compounds, and hydroxylamine derivatives offer an efficient route.[5] However, they can sometimes result in the formation of oxime byproducts.[5]

A significant challenge across these methods is the potential for side reactions, such as dimerization, and the difficulty in purifying the final product from structurally similar impurities.[6]

Q2: What is the general stability of 3-aminomethyl-5-aryl-isoxazoles? Are there specific storage and handling recommendations?

A2: 3-Aminomethyl-5-aryl-isoxazoles are generally stable compounds. However, like many primary amines, they can be susceptible to oxidation and degradation over time, especially when exposed to air and light. It is recommended to store them under an inert atmosphere (nitrogen or argon), in a cool, dark place. For long-term storage, refrigeration is advised.[7] Some isoxazole derivatives have been noted to decompose in the presence of strong acids or bases.[8]

Q3: Are there green chemistry approaches available for the synthesis of isoxazole derivatives to minimize hazardous byproducts?

A3: Yes, several green chemistry methodologies have been successfully applied to isoxazole synthesis, aiming to reduce the use of hazardous solvents and reagents. These include:

  • Ultrasound-Assisted Synthesis: Sonication can accelerate reaction rates and improve yields under milder conditions, often in aqueous media.[2][6][9] This technique can also reduce dimerization side reactions.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often with reduced byproduct formation compared to conventional heating.[8]

  • Reactions in Aqueous Media: Performing reactions in water as a solvent is a key principle of green chemistry. Several protocols for isoxazole synthesis have been developed that proceed efficiently in water, simplifying work-up and reducing organic solvent waste.[10][11][12]

  • Use of Recyclable Catalysts: Employing recyclable catalysts, such as certain ionic liquids or solid-supported acids, aligns with green chemistry principles.[1]

II. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed guide to identifying and addressing common byproducts encountered during the synthesis of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine.

Issue 1: Formation of Regioisomeric Byproducts

Symptoms:

  • NMR spectra show multiple sets of signals for the isoxazole core protons.

  • Chromatographic analysis (TLC, HPLC, GC-MS) reveals multiple spots or peaks with the same mass but different retention times.

Probable Cause: In syntheses starting from unsymmetrical 1,3-dicarbonyl compounds and hydroxylamine, two regioisomeric isoxazoles can be formed. The regioselectivity is often influenced by the reaction pH. In acidic media, the less nucleophilic nitrogen atom of hydroxylamine can lead to a different initial attack compared to basic media, favoring one isomer over the other.[8]

Solutions:

  • pH Control: Carefully control the pH of the reaction mixture. For the synthesis of 5-aryl-isoxazoles, conducting the reaction in the absence of a strong base can favor the desired regioisomer.[8]

  • Strategic Choice of Starting Materials: Utilizing starting materials that favor the formation of a single regioisomer, such as pre-formed enaminones, can be a highly effective strategy.[4]

  • Chromatographic Purification: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation.

Issue 2: Presence of Oxime and Aldol Condensation Byproducts

Symptoms:

  • Presence of impurities corresponding to the molecular weight of the starting aldehyde oxime.

  • Complex mixture of higher molecular weight byproducts observed in mass spectrometry.

Probable Cause: In multicomponent reactions involving aldehydes, hydroxylamine, and an active methylene compound, a competing reaction can be the formation of an aldoxime from the aldehyde and hydroxylamine.[5] This aldoxime may then react differently or not at all, reducing the yield of the target isoxazole. Additionally, Knoevenagel condensation of the aldehyde with the active methylene compound can occur as a side reaction.[5]

Solutions:

  • Reaction Sequence: A sequential addition of reagents can be beneficial. For instance, pre-forming the Knoevenagel adduct before the addition of hydroxylamine can sometimes steer the reaction towards the desired product.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. Basic catalysts have been reported to be more effective than acidic ones in some multicomponent syntheses of isoxazoles.[5]

  • Temperature and Time Optimization: Lowering the reaction temperature may help to disfavor the formation of certain byproducts. Monitoring the reaction closely by TLC or LC-MS can help to determine the optimal reaction time to maximize the desired product before significant byproduct formation occurs.

Issue 3: Dimerization and Polymerization

Symptoms:

  • Observation of high molecular weight species in the mass spectrum.

  • Formation of insoluble, tar-like materials in the reaction flask.

Probable Cause: The reactive intermediates in isoxazole synthesis can sometimes undergo self-condensation or polymerization, particularly under harsh reaction conditions (e.g., high temperatures, strong acids or bases).

Solutions:

  • Milder Reaction Conditions: Employing milder reaction conditions can significantly reduce byproduct formation. Ultrasound-assisted synthesis, for example, has been shown to reduce dimerization side reactions by improving mass transfer.[6]

  • Use of Protecting Groups: If a particularly reactive functional group is present on the starting materials, it may be necessary to use a protecting group strategy.

  • Solvent Selection: The choice of solvent can impact byproduct formation. Utilizing green solvents like water or ethanol can sometimes lead to cleaner reactions.[10][11][12]

Comparative Data on Reaction Conditions
Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
Itaconic Acid / UltrasoundH₂O5015 min95[6]
Conventional HeatingH₂O1003 h90[6]
Pyruvic Acid / UltrasoundH₂ORoom Temp<10 min≥94[9]
Fe₃O₄@MAP-SO₃H / UltrasoundEtOH/H₂O (1:3)Room Temp20 min92[6]
No CatalystH₂O502 hHigh[10][11][12]
Experimental Protocol: Ultrasound-Assisted Synthesis of a 3-Methyl-4-arylmethylene-isoxazol-5(4H)-one Derivative

This protocol is adapted from green chemistry methodologies and is designed to be high-yielding with minimal byproducts.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)

  • Deionized water (10 mL)

  • Ethanol (for recrystallization)

  • Ultrasonic bath

Procedure:

  • In a 50 mL round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and vitamin B1 in deionized water.

  • Place the flask in an ultrasonic bath and irradiate with ultrasound (e.g., 40 kHz) at room temperature for approximately 30 minutes.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product will typically precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

Visualizing Reaction Pathways and Troubleshooting
Generalized Synthesis and Potential Byproduct Pathways

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation cluster_solutions Mitigation Strategies Start Aldehyde + Active Methylene Cmpd + Hydroxylamine Intermediate Reaction Intermediate Start->Intermediate Multicomponent Reaction Byproduct2 Aldoxime Start->Byproduct2 Side Reaction Product [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine Intermediate->Product Cyclization Byproduct1 Regioisomer Intermediate->Byproduct1 Incorrect Regioselectivity Byproduct3 Dimer/Polymer Intermediate->Byproduct3 Self-Condensation Sol1 pH Control Sol1->Byproduct1 Sol2 Milder Conditions (e.g., Ultrasound) Sol2->Byproduct3 Sol3 Sequential Reagent Addition Sol3->Byproduct2

Caption: Synthetic pathway and common byproduct mitigation.

Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product (TLC, LC-MS, NMR) Issue Byproducts Detected? Start->Issue Pure Product is Pure. Proceed to Isolation. Issue->Pure No Identify Identify Byproduct (Mass, NMR shifts) Issue->Identify Yes Regioisomer Regioisomer? Identify->Regioisomer Oxime Oxime/Aldol Byproduct? Regioisomer->Oxime No AdjustpH Adjust Reaction pH Regioisomer->AdjustpH Yes Dimer Dimer/Polymer? Oxime->Dimer No ChangeAddition Modify Reagent Addition Sequence Oxime->ChangeAddition Yes ChangeConditions Use Milder Conditions (e.g., Ultrasound) Dimer->ChangeConditions Yes Rerun Rerun Reaction AdjustpH->Rerun ChangeConditions->Rerun ChangeAddition->Rerun

Caption: A logical workflow for troubleshooting byproduct formation.

III. References

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. SciSpace. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. (2022). Available at: [Link]

  • Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. ResearchGate. (2025). Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. (2026). Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. (2009). Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (2025). Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available at: [Link]

  • Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. (2025). Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Processes for preparing 3-amino-isoxazoles. Google Patents. Available at:

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents. Available at:

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents. Available at:

  • synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. Heterocycles. (2010). Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed. (2013). Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. (2022). Available at: [Link]

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. MDPI. (2018). Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. ResearchGate. (2017). Available at: [Link]

  • Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. (2017). Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available at: [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. Available at: [Link]

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. (2025). Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Semantic Scholar. (2022). Available at: [Link]

Sources

Resolving peak tailing issues for[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine in gas chromatography

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the gas chromatography (GC) analysis of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a primary focus on overcoming peak tailing. As this is a novel molecule, we will draw upon established principles for analyzing structurally similar compounds, such as those containing primary amine and pyridine functional groups, which are known to be challenging in GC analysis.[1][2][3][4][5]

Understanding the Challenge: Why Does This Compound Tail?

The structure of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine contains a primary amine (-NH2) and a basic pyridine ring. These functional groups are the primary reason for poor peak shape in GC analysis.[2][3][5]

  • Adsorption: The lone pair of electrons on the nitrogen atoms can interact strongly with active sites, such as exposed silanol groups (-Si-OH), on the surfaces of the GC inlet liner, column, and detector.[1][3][4] This reversible adsorption leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak.[1][6]

  • Hydrogen Bonding: The primary amine is capable of hydrogen bonding, which can also contribute to unwanted interactions with the stationary phase and active sites.[7]

  • Thermal Instability: While less common, some amine-containing compounds can be thermally labile, degrading in the hot injector port, which can also affect peak shape and quantitation.[8]

Frequently Asked Questions (FAQs)

Q1: My peak for [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine is showing significant tailing. What is the most likely cause?

A1: The most probable cause is the interaction of the basic amine and pyridine groups with active sites in your GC system.[1][3] These active sites are often found in the inlet liner and the first few meters of the analytical column.[4][9] Peak tailing for only some analytes in a chromatogram is often indicative of a chemical interaction.[1]

Q2: I'm seeing tailing for all my peaks, not just the target analyte. What should I investigate first?

A2: When all peaks in a chromatogram tail, it usually points to a physical issue rather than a chemical one.[1] The most common culprits are related to improper column installation or a poor column cut.[1][9][10] A jagged or angled cut can create turbulence and dead volume at the column inlet, causing band broadening and tailing for all compounds.[1][2] Incorrect column positioning in the inlet can also create unswept volumes, leading to similar issues.[1]

Q3: Can my choice of solvent affect peak shape?

A3: Yes, a mismatch between the polarity of your injection solvent and the stationary phase can cause peak distortion, including tailing.[2][11] This is particularly relevant in splitless injections where the "solvent effect" is crucial for proper peak focusing. If the solvent does not properly "wet" the stationary phase, it can lead to broad or split peaks.[9]

Q4: Is derivatization necessary for analyzing this compound?

A4: While not always strictly necessary, derivatization is a highly effective strategy to improve the chromatography of primary amines.[5][8][12][13][14] By converting the polar amine group into a less polar, more stable derivative, you can significantly reduce tailing and improve sensitivity.[8][12][13][14]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of peak tailing for your analyte.

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Optimizing the GC System for Amine Analysis

If chemical interactions are the suspected cause, follow these steps to enhance the inertness of your GC system.

1. Inlet System Optimization:

  • Liner Selection: The inlet liner is the first point of contact for your sample and a common source of activity.[15][16] For basic compounds like amines, it is crucial to use a liner with a base-deactivated surface.[15]

    • Recommendation: Use a commercially available base-deactivated or ultra-inert liner.[17][18][19] Liners with glass wool can provide a more homogeneous vaporization surface, but ensure the wool is also deactivated.[17]

  • Inlet Temperature: Set the inlet temperature high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

    • Starting Point: 250 °C. Adjust as needed based on analyte stability.

  • Maintenance: Regularly replace the inlet liner and septum. Septum particles can accumulate in the liner, creating new active sites.[4]

2. Column Selection and Care:

  • Stationary Phase: The choice of stationary phase is critical for good peak shape.[20][21]

    • Recommendation: A "wax" type column (polyethylene glycol, PEG) is often a good choice for polar compounds.[22][23] Alternatively, a low-bleed, base-deactivated 5% phenyl-methylpolysiloxane phase can also provide excellent performance. Many manufacturers offer columns specifically designed for amine analysis.

  • Column Conditioning: Properly condition new columns according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

  • Column Maintenance: If the column has been in use for some time, the front end may have become contaminated or active.[4][11]

    • Action: Trim 10-20 cm from the front of the column to restore performance.[1][9]

Table 1: Recommended GC Columns for Polar Basic Compounds

Stationary Phase TypeCommon Trade NamesCharacteristics
Base-Deactivated Polyethylene Glycol (Wax)CAM, Rtx-5 Amine, DB-WAXetrExcellent for polar compounds, provides good peak shape for amines.[22][23]
Base-Deactivated 5% Phenyl PolysiloxaneDB-5ms, HP-5ms Ultra Inert, Rxi-5Sil MSGood general-purpose columns with improved inertness for active compounds.[21]
Guide 3: Derivatization to Eliminate Peak Tailing

Derivatization is a chemical modification technique that converts the polar primary amine into a less polar and more volatile derivative, effectively eliminating the root cause of peak tailing.[8][12][13][14]

Common Derivatization Strategies for Primary Amines:

  • Silylation: Replaces the active hydrogen on the amine with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[14][24]

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13][14] BSTFA is a powerful silylating agent suitable for primary amines.[24]

  • Acylation: Replaces the active hydrogen with an acyl group.

    • Reagent: Trifluoroacetic anhydride (TFAA).[13] This reagent is highly reactive and forms stable trifluoroacetyl derivatives.[13]

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol provides a general guideline for derivatizing your sample. Optimization may be required.

  • Sample Preparation: Evaporate the solvent from your sample to dryness under a gentle stream of nitrogen in a reaction vial.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine) to redissolve the sample residue. Then, add 50 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70 °C for 20-30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

Caption: TFAA Derivatization Workflow.

Table 2: Comparison of Derivatization Reagents

ReagentDerivative FormedReaction ConditionsAdvantagesDisadvantages
BSTFA Trimethylsilyl (TMS)70-80°C, 30-60 min[12]Forms volatile derivatives, by-products are also volatile.[24]Derivatives can be moisture-sensitive.[14]
TFAA Trifluoroacetyl (TFA)60-70°C, 20-30 minForms very stable derivatives, enhances sensitivity for ECD.[12][13]Reagent is corrosive and moisture-sensitive.

By systematically addressing potential issues from the physical setup of the instrument to the chemical interactions of the analyte, and by considering derivatization as a powerful problem-solving tool, researchers can successfully overcome the challenges associated with the GC analysis of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine and obtain sharp, symmetrical peaks for accurate and reproducible quantification.

References

  • Taylor, T. (2018, January 8). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • SilcoTek® Corporation. AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. [Link]

  • Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Phenomenex. (2022, June 2). Troubleshooting GC Column Issues. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Office of Justice Programs. (2018, August 1). Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. [Link]

  • Crawford Scientific. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • National Center for Biotechnology Information. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. [Link]

  • Agilent Technologies. Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. [Link]

  • HPST. Inlet Liners. [Link]

  • Agilent Technologies. Ultra Inert Liners for GC. [Link]

  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • PubMed. (1993, March). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. [Link]

  • Restek Corporation. GC Troubleshooting—Tailing Peaks. [Link]

  • LabRulez GCMS. Peak Tailing in GC Trace Analysis. [Link]

  • Shimadzu. GC Column Types & Selection Guide. [Link]

  • Chromatography. Derivatization reagents for GC. [Link]

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Chromatography Forum. (2005, June 22). Problems with low level amines by GC-FID. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

Sources

Enhancing crystallization conditions for[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Purification Troubleshooting for[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

Welcome to the advanced troubleshooting guide for the purification of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine. This compound presents unique crystallization challenges due to its dual basic sites (a primary amine and a pyridine ring) and the electron-withdrawing nature of the central isoxazole ring.

As a highly polar, basic diamine-like molecule, the free base is notoriously prone to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and often requires strategic salt screening or advanced kinetic controls to achieve high-purity crystalline isolation.

Molecular Profiling & Physicochemical Data

To design a robust crystallization process, we must first understand the thermodynamic boundaries of the molecule. The primary amine dictates the primary salt-formation site, while the pyridine ring influences solvent interactions.

Table 1: Physicochemical Profile of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

PropertyEstimated Value / CharacteristicImpact on Crystallization
pKa 1 (Methanamine) ~9.0 – 9.5Highly basic; primary target for salt formation (e.g., HCl, mesylate).
pKa 2 (Pyridine) ~5.2 [1]Weakly basic; potential for di-salt formation in highly acidic conditions.
LogP ~0.8 – 1.2Highly polar; soluble in alcohols (EtOH, MeOH) and water; insoluble in alkanes.
Free Base Habit Low-melting solid / AmorphousExtremely prone to oiling out (LLPS) during cooling crystallization.

Troubleshooting Guide: Oiling Out (LLPS) Mitigation

Q: Why does my free base consistently "oil out" into an emulsion instead of crystallizing during cooling?

The Science (Causality): Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the system reaches a high level of supersaturation, but the kinetic rate of crystal nucleation is slower than the rate of phase separation. Instead of forming a rigid crystal lattice, the solute-rich phase separates into a secondary liquid phase (an oil or emulsion). This is highly common in molecules with low melting points and flexible functional groups like methanamine [2]. When the oil eventually solidifies, it traps impurities, bypassing the rejection mechanism inherent to crystal lattice formation.

The Solution: To bypass the miscibility gap (the LLPS region in the phase diagram), you must avoid generating supersaturation too rapidly. This is achieved by utilizing a controlled anti-solvent addition combined with strategic seeding inside the metastable zone.

LLPS_Mitigation Start Dissolve API in Good Solvent (e.g., Ethanol) at Elevated Temp Cooling Controlled Cooling (Avoid High Supersaturation) Start->Cooling Seeding Introduce Seed Crystals (Inside Metastable Zone) Cooling->Seeding Optimal Path OilingOut Oiling Out (LLPS) (Amorphous/Impure Oil) Cooling->OilingOut High Supersaturation / No Seeds Antisolvent Slow Antisolvent Addition (e.g., Heptane) Seeding->Antisolvent Growth Crystal Growth Phase (Bypassing Miscibility Gap) Antisolvent->Growth OilingOut->Start Re-dissolve & Retry

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via seeding and antisolvent control.

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

  • Dissolution: Dissolve the crude [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine in a good solvent (e.g., Ethanol) at 50°C to achieve a concentration just below saturation.

  • Metastable Zone Entry: Cool the solution slowly (0.1°C/min) to 40°C.

  • Seeding: Introduce 1-2 wt% of pure seed crystals. Validation Check: The seeds should remain suspended and not dissolve, confirming the system is supersaturated.

  • Aging: Hold the temperature at 40°C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Anti-Solvent Dosing: Slowly dose the anti-solvent (e.g., Heptane) at a rate of 0.05 volumes/minute until a 1:1 solvent/anti-solvent ratio is reached.

  • Final Cooling: Cool the slurry to 5°C at 0.2°C/min, filter, and wash with cold heptane.

FAQ: Salt Screening & Polymorphism

Q: The free base is difficult to handle and hygroscopic. Which counterions are best for salt crystallization?

The Science (Causality): For ionizable active pharmaceutical ingredients (APIs), salt formation is the most effective way to improve crystallinity, stability, and purity [3]. Because the methanamine group has a pKa of ~9.5, it will readily protonate in the presence of strong or moderately strong acids. The pyridine nitrogen (pKa ~5.2) will only protonate if an excess of a very strong acid (like HCl) is used, potentially leading to a mixture of mono- and di-salts. To ensure a predictable, highly crystalline mono-salt, target the primary amine using organic acids with a pKa at least 2-3 units lower than 9.5.

Table 2: Recommended Salt Screening Matrix

CounterionAcid pKaExpected Salt TypeCrystallization Propensity
Hydrochloric Acid -3.0Mono- or Di-saltHigh; but prone to hygroscopicity.
Methanesulfonic Acid -1.9Mono-mesylateExcellent; usually forms highly crystalline, stable lattices.
Succinic Acid 4.2, 5.6Mono-succinateGood; lower risk of di-salt formation; potential for cocrystals.
Fumaric Acid 3.0, 4.4Mono-fumarateGood; rigid counterion promotes high melting point crystals.

Self-Validating Protocol: High-Throughput Salt Screening

  • Prepare a 50 mg/mL stock solution of the free base in a moderately polar solvent (e.g., Isopropanol or THF).

  • Dispense 1 mL of stock solution into glass vials.

  • Add 1.05 molar equivalents of the selected acid (from Table 2) to each vial.

  • Heat to 60°C to ensure complete dissolution.

  • Subject the vials to a linear cooling ramp down to 5°C over 12 hours.

  • Validation Check: Analyze the resulting solids via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A sharp, single endothermic melting peak in the DSC confirms a pure polymorphic salt form.

Troubleshooting Guide: Impurity Rejection

Q: How can I remove structurally similar impurities (e.g., des-amino or regioisomeric byproducts) that are co-crystallizing with my product?

The Science (Causality): Structurally similar impurities often incorporate into the crystal lattice of the desired product because they "fit" the geometric and hydrogen-bonding requirements of the growing crystal face. To "scrub" these impurities from the lattice, you must employ Ostwald Ripening via temperature cycling. Ostwald ripening is a thermodynamic process where smaller, less perfect crystals (which have a higher surface-to-volume ratio and thus higher solubility) dissolve, and the material redeposits onto larger, more thermodynamically stable crystals [4].

Ostwald_Ripening N1 Fines + Impurities N2 Heating (Dissolution) N1->N2 T u2191 N3 Fines Dissolved N2->N3 N4 Cooling (Growth) N3->N4 T u2193 N5 Large, Pure Crystal N4->N5 Deposition N5->N2 Repeat Cycles

Mechanism of Ostwald Ripening via Temperature Cycling to reject lattice impurities.

Self-Validating Protocol: Temperature Cycling

  • Generate a crystal slurry using the standard cooling crystallization method (as described in Section 2).

  • Instead of immediately filtering, heat the slurry from 5°C back up to a temperature just below the solubility limit (e.g., 35°C) at 1°C/min.

  • Hold at 35°C for 30 minutes. Validation Check: The slurry should become noticeably thinner as fines and imperfect crystals dissolve, but a bed of large crystals must remain.

  • Cool the slurry back to 5°C at 0.1°C/min.

  • Repeat this heating/cooling cycle 3 to 5 times.

  • Filter the final slurry. The resulting crystals will have a significantly larger particle size distribution (PSD) and higher purity due to the repeated dissolution of impurity-laden fines.

References

  • Pyridine | C5H5N | CID 1049 - PubChem National Center for Biotechnology Information (NIH)[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Organic Process Research & Development, ACS Publications[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society, ACS Publications[Link]

  • Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity Organic Process Research & Development, ACS Publications[Link]

Validation & Comparative

Comparative Guide: LC-MS Purity Validation of[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Purpose: To objectively compare analytical methodologies for the purity validation of highly polar, basic building blocks, providing a self-validating HILIC-MS/MS protocol grounded in current regulatory frameworks.

Executive Summary & The Analytical Challenge

In modern drug discovery, [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine (Molecular Weight: 175.19 g/mol ) is a highly valuable bidentate ligand and pharmacophore building block. However, validating its purity presents a severe analytical challenge.

The Causality of Analytical Failure in Standard Methods: The molecule features a primary methanamine group (estimated pKa ~9.5) and a pyridine ring (pKa ~5.2). Under standard Reversed-Phase Liquid Chromatography (RP-LC) conditions using acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen centers are fully protonated. This dual-positive charge renders the molecule extremely hydrophilic.

  • Void Volume Elution: The compound fails to partition into the hydrophobic C18 stationary phase, eluting in the void volume ( t0​ ) where it is subject to severe matrix ion suppression.

  • Peak Tailing: Any residual unendcapped silanols on the silica support will undergo strong secondary electrostatic interactions with the protonated amine, destroying peak symmetry and making accurate integration impossible.

To establish a robust, self-validating system, laboratories must move away from legacy RP-LC-UV methods and adopt orthogonal separation mechanisms.

Methodology Comparison: Finding the Optimal System

To objectively determine the best approach for purity validation, we compared three distinct analytical methodologies.

Alternative 1: Standard RP-HPLC-UV (C18)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Fails. The compound elutes at 0.8 minutes (void volume). The lack of retention prevents the separation of process impurities, and UV detection (254 nm) lacks the specificity required for trace-level impurity identification.

Alternative 2: High-pH RP-LC-MS (C18)
  • Mechanism: Hydrophobic partitioning of the neutral (deprotonated) amine.

  • Performance: Marginal. By raising the mobile phase pH to 10.5 using ammonium bicarbonate, the primary amine is partially deprotonated, improving retention. However, high-pH buffers rapidly degrade standard silica columns. Furthermore, the high ionic strength of the buffer causes significant signal suppression in the Electrospray Ionization (ESI) source.

The Optimal Solution: HILIC-ESI-MS/MS
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Performance: Superior. HILIC utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface, supplemented by electrostatic interactions.

  • MS Synergy: The high organic concentration in the mobile phase exponentially increases ESI desolvation efficiency, resulting in a 50-fold increase in mass spectrometric sensitivity compared to aqueous RP-LC methods.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methods during preliminary method development.

Analytical ParameterRP-HPLC-UV (C18, pH 2.7)High-pH LC-MS (C18, pH 10.5)HILIC-MS/MS (Amide, pH 3.0)
Retention Factor ( k′ ) 0.1 (Unacceptable)2.4 (Acceptable)5.8 (Excellent)
Asymmetry Factor ( As​ ) 3.5 (Severe Tailing)1.6 (Moderate Tailing)1.05 (Symmetrical)
Limit of Detection (LOD) 500 ng/mL15 ng/mL0.5 ng/mL
Specificity Low (Co-elution likely)Medium (MS helps, but suppressed)High (Orthogonal + MS/MS)
Column Lifespan >1000 injections<300 injections (Silica dissolution)>1000 injections

Experimental Protocol: HILIC-MS/MS Purity Validation

This step-by-step protocol is designed as a self-validating system, strictly adhering to the [1] guidelines to ensure trustworthiness, accuracy, and reproducibility.

Step 1: Sample Preparation (Critical Step)

Causality Note: In HILIC, injecting samples dissolved in high-aqueous diluents disrupts the immobilized water layer on the column, causing peak splitting.

  • Accurately weigh 10.0 mg of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.

  • Dilute the stock to working concentrations (e.g., 1 µg/mL) using 90% Acetonitrile / 10% Water .

Step 2: HILIC-MS/MS Instrumental Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid). Provides ionic strength to control secondary electrostatic interactions.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 4 mins, hold for 1 min, re-equilibrate at 85% B for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode. Precursor ion [M+H]+ m/z 176.1. Optimize collision energy to monitor the dominant product ion (e.g., loss of ammonia, m/z 159.1).

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (90% ACN) and matrix samples. Ensure no interfering peaks elute at the retention time of the target analyte (Signal-to-Noise < 3 in blank).

  • Linearity & Range: Prepare a 7-point calibration curve from 0.5 ng/mL to 1000 ng/mL. Perform linear regression analysis. Acceptance criteria: R2≥0.995 .

  • Precision (Repeatability): Inject the 100 ng/mL standard six times consecutively. Acceptance criteria: Relative Standard Deviation (RSD) ≤2.0% .

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Acceptance criteria: 95.0% - 105.0% recovery.

Workflows and Logical Frameworks

The following diagrams illustrate the physical workflow of the HILIC-MS/MS method and the logical validation framework required by regulatory bodies.

Workflow N1 Sample Preparation (Dilution in 90% ACN) N2 HILIC Separation (BEH Amide Column) N1->N2 Injection (Avoid Aqueous) N3 ESI+ Ionization (High Organic Desolvation) N2->N3 Elution (Analyte + Buffer) N4 QqQ Mass Spectrometry (MRM Mode) N3->N4 Ion Transfer (m/z 176.1) N5 Data Analysis (Purity & Quantitation) N4->N5 Chromatogram Generation

Caption: Analytical workflow for HILIC-MS/MS purity validation of polar amines.

ICH_Validation Start Method Optimization (HILIC-MS/MS Conditions) Spec Specificity (Blank & Matrix Interference) Start->Spec Lin Linearity & Range (R² > 0.995) Spec->Lin Pass (No Interference) Acc Accuracy & Recovery (Spike Tests: 95-105%) Lin->Acc Pass (Proportional Response) Prec Precision (Repeatability RSD < 2%) Acc->Prec Pass (High Recovery) Rob Robustness (Flow, Temp, pH Variations) Prec->Rob Pass (Reproducible) End Validated Method (Fit for Purpose per ICH) Rob->End Final Approval

Caption: Sequential validation logic based on ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

A Guide to the Structural Confirmation of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective therapeutic development. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectra for the confident identification of [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine, a heterocyclic compound with potential applications in medicinal chemistry.

The unique arrangement of the pyridine and isoxazole rings, along with the methanamine substituent, gives rise to a distinct NMR fingerprint. This guide will dissect the ¹H and ¹³C NMR spectra, highlighting the key chemical shifts, coupling patterns, and correlations that differentiate the target molecule from potential isomers and synthetic precursors. By understanding these spectral nuances, researchers can ensure the structural integrity of their compounds, a critical step in advancing drug discovery programs.

The Importance of Orthogonal Structural Verification

In the synthesis of complex heterocyclic systems, the possibility of forming structural isomers is a significant concern. For instance, the relative positions of the pyridine ring and the methanamine group on the isoxazole core can vary, leading to different regioisomers. Each isomer will possess a unique electronic environment and, consequently, a distinct NMR spectrum. Relying solely on a single analytical technique can be misleading. Therefore, a multi-faceted approach, including both ¹H and ¹³C NMR, is essential for unequivocal structural elucidation.

Experimental Protocol: NMR Data Acquisition

To ensure high-quality, reproducible data, the following standardized protocol for NMR sample preparation and data acquisition is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Calibrate the instrument by locking onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, usually 1-2 seconds), and spectral width.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[1] Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • 2D NMR (Optional but Recommended): For complex structures or to resolve ambiguities, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly beneficial. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.[2]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim Insert Sample H1_acq Acquire ¹H NMR lock_shim->H1_acq C13_acq Acquire ¹³C NMR H1_acq->C13_acq D2_acq Acquire 2D NMR (Optional) C13_acq->D2_acq ft Fourier Transform D2_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate assign Spectral Assignment integrate->assign

Figure 1. Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis: A Comparative Approach

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data for [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Differentiating Feature
Pyridine H (α to N)8.6 - 8.8Doublet1HMost downfield pyridine proton due to proximity to the electronegative nitrogen.[1]
Pyridine H7.8 - 8.2Multiplet2H
Pyridine H7.4 - 7.6Multiplet1H
Isoxazole H6.8 - 7.2Singlet1HA singlet peak characteristic of the proton on the isoxazole ring. Its exact position helps confirm the substitution pattern.
Methylene (-CH₂-)4.0 - 4.5Singlet2HA singlet integrating to two protons, indicative of the methylene group adjacent to the amine. A similar chemical shift is observed for the methylene protons in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.[3][4][5]
Amine (-NH₂)1.5 - 3.0Broad Singlet2HA broad signal due to quadripolar relaxation and exchange with trace water. Its integration confirms the presence of the primary amine.

Comparison with a Potential Isomer: [3-(Pyridin-2-yl)-1,2-oxazol-5-yl]methanamine

A plausible isomeric impurity could be [3-(Pyridin-2-yl)-1,2-oxazol-5-yl]methanamine, where the positions of the pyridine and methanamine groups on the isoxazole ring are swapped.

Proton AssignmentExpected Chemical Shift (δ, ppm)Key Spectral Difference
Isoxazole H6.5 - 6.9The chemical shift of the isoxazole proton would likely be shifted upfield due to the change in the electronic environment.
Methylene (-CH₂-)4.2 - 4.7The methylene protons might experience a slightly different chemical shift due to their proximity to the isoxazole oxygen.

The most telling difference would be the chemical shift of the isoxazole proton. The specific electronic effects of the adjacent pyridine versus the methanamine group will cause a discernible shift, allowing for clear differentiation between the two isomers.

¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule.

Expected ¹³C NMR Data for [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Differentiating Feature
Isoxazole C (C=N)165 - 175
Isoxazole C-O155 - 165The chemical shifts of the isoxazole carbons are highly diagnostic of the substitution pattern.
Pyridine C (α to N)148 - 152
Pyridine C (γ to N)135 - 140
Pyridine C (β to N)120 - 128
Isoxazole C-H100 - 110The carbon bearing the isoxazole proton will appear in this region.
Methylene (-CH₂-)35 - 45The aliphatic carbon of the methylene group.

Comparison with a Potential Precursor: 2-Acetylpyridine

During the synthesis, unreacted starting materials or intermediates could be present as impurities. A key precursor could be 2-acetylpyridine.

CompoundKey ¹³C Signal (δ, ppm)Distinguishing Feature
2-Acetylpyridine~200 (C=O)The presence of a carbonyl carbon signal around 200 ppm would indicate contamination with the starting material.
[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamineNo signal > 175 ppmThe absence of a carbonyl signal is a strong indicator of the successful formation of the isoxazole ring.

The clear distinction between the sp² carbons of the heterocyclic rings and the sp³ carbon of the methylene group, along with the absence of any carbonyl signals, provides robust confirmation of the target structure.

Logical Flow of Structural Confirmation

Structural_Confirmation start Synthesized Compound nmr_acq Acquire ¹H and ¹³C NMR Spectra start->nmr_acq h1_analysis Analyze ¹H NMR: - Chemical Shifts - Multiplicities - Integrations nmr_acq->h1_analysis c13_analysis Analyze ¹³C NMR: - Chemical Shifts - Number of Signals nmr_acq->c13_analysis compare_isomers Compare with Expected Spectra of Potential Isomers h1_analysis->compare_isomers compare_precursors Compare with Spectra of Starting Materials c13_analysis->compare_precursors structure_confirmed Structure Confirmed compare_isomers->structure_confirmed Data Match structure_rejected Structure Not Confirmed (Further Investigation Needed) compare_isomers->structure_rejected Mismatch compare_precursors->structure_confirmed No Impurities Detected compare_precursors->structure_rejected Impurities Detected

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.